molecular formula C9H9BrO3 B8742533 2-(3-Bromo-5-methoxyphenyl)acetic acid

2-(3-Bromo-5-methoxyphenyl)acetic acid

Cat. No.: B8742533
M. Wt: 245.07 g/mol
InChI Key: KOAWADFHROEGLV-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methoxyphenyl)acetic acid (C$9$H$9$BrO$_3$) is a brominated phenylacetic acid derivative featuring a bromine atom at position 3 and a methoxy group at position 5 on the aromatic ring. This compound is of interest in organic synthesis due to its role as an intermediate in natural product synthesis, such as antimitotic agents and vancomycin analogs.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

KOAWADFHROEGLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)O)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Research has shown that modifications on the phenyl ring can significantly influence its binding affinity to various biological targets. The presence of both bromine and methoxy groups facilitates unique interactions through hydrogen bonding and halogen bonding mechanisms, which are crucial for drug design.

Case Study: Antitumor Activity
In studies involving related compounds with similar structural motifs, it was found that certain derivatives exhibit antitumor properties by interfering with microtubule dynamics in cancer cells. For instance, compounds structurally related to 2-(3-Bromo-5-methoxyphenyl)acetic acid showed significant cytotoxicity against human tumor cell lines, indicating a potential pathway for developing new anticancer drugs .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various natural products and pharmaceuticals. Its ability to undergo further chemical transformations makes it a valuable building block in organic synthesis.

Synthesis Pathways:

  • The compound can be synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding high purity and yield .
  • It can also serve as a precursor for synthesizing more complex structures, such as Combretastatin A-4, which is known for its anticancer properties .

Comparative Analysis of Related Compounds

Compound NameStructureKey Applications
2-(3-Bromo-4-methoxyphenyl)acetic acidStructureAntitumor agent; used in natural product synthesis
β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanineStructureAntihypertensive effects; synthesized for drug development
3-Methoxyphenylacetic AcidStructureInvestigated for phytotoxicity; potential agricultural applications

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly influences electronic and steric properties:

Compound Name Substituent Positions Key Structural Features
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OMe (4) Methoxy group coplanar with the ring (torsion angle: 1.2°); acetic acid group tilted 78.15° . Electron-withdrawing Br increases adjacent C-C-C angles (121.5°) .
2-(2-Bromo-5-methoxyphenyl)acetic acid Br (2), OMe (5) Bromine at position 2 alters steric hindrance; synthesized via bromination in CHCl$_3$ .
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid Br (3), OH (4), OMe (5) Additional hydroxyl group enhances hydrogen bonding and polarity; higher molecular weight (261.07) .
2-(3-Bromo-5-methoxyphenyl)acetonitrile Br (3), OMe (5), CN Nitrile group replaces carboxylic acid, reducing molecular weight (226.07) and altering reactivity .

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature increases adjacent C-C-C angles (e.g., 121.5° in the 4-methoxy analog) compared to methoxy or hydroxyl groups .
  • Hydrogen Bonding : Carboxylic acid groups form centrosymmetric dimers (e.g., R$_2^2$(8) motifs in 3-bromo-4-methoxy variant), while hydroxyl groups introduce additional hydrogen-bonding sites .

Physicochemical Properties

Property 2-(3-Bromo-5-methoxyphenyl)acetic Acid (Inferred) 2-(3-Bromo-4-methoxyphenyl)acetic Acid 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic Acid
Molecular Weight 245.07 245.07 261.07
Solubility Moderate (polar aprotic solvents) Soluble in acetic acid Higher polarity due to -OH group
Melting Point Not reported Not explicitly stated Not reported
Hazard Profile Likely similar to analogs No hazards listed H319 (eye irritation), H315 (skin irritation)

Notes:

  • Nitrile derivatives (e.g., 2-(3-Bromo-5-methoxyphenyl)acetonitrile) exhibit lower molecular weights and distinct reactivity in nucleophilic additions .

Preparation Methods

Stepwise Synthesis

Step 1: Esterification

  • Reagents : Acetic anhydride or tert-butyldimethylsilyl chloride (TBDMSCl)

  • Conditions :

    • Solvent: N,N-Dimethylformamide (DMF) or cyclohexane

    • Base: Imidazole or pyridine

    • Temperature: Room temperature (RT)

    • Time: 1–3 hours

Intermediate : Methyl 5-methoxyphenylacetate or TBDMS-protected derivative.

Step 2: Bromination

  • Reagents : NBS or Br₂

  • Conditions :

    • Solvent: Acetonitrile or DCM

    • Catalyst: None required for NBS; Fe powder for Br₂

    • Temperature: 40–60°C

    • Time: 4–6 hours

Step 3: Deprotection

  • Reagents : Sodium bicarbonate (NaHCO₃) or tetra-n-butylammonium fluoride (TBAF)

  • Conditions :

    • Solvent: Water/THF mixture

    • Temperature: RT

    • Time: 1–2 hours

Overall Yield : 68–82%.

Multi-Step Synthesis from 3-Methoxyphenol

This method adapts patent CN110317129A (focused on 2-bromo-5-methoxyphenol) to introduce the acetic acid moiety.

Step 1: Protection of Phenolic Hydroxyl

  • Reagents : TBDMSCl or acetyl chloride

  • Conditions : Imidazole in DMF, RT, 1–2 hours.

Step 2: Bromination

  • Reagents : NBS

  • Conditions : Acetonitrile, 40°C, 4 hours.

Step 3: Introduction of Acetic Acid Side Chain

  • Reagents : Ethyl chloroacetate, Friedel-Crafts alkylation

  • Conditions : AlCl₃ catalyst, DCM, 0°C to RT.

Step 4: Saponification

  • Reagents : NaOH in ethanol/water

  • Conditions : Reflux, 2 hours.

Yield : 50–65% (estimated from analogous routes).

Suzuki-Miyaura Coupling

For higher regiocontrol, a palladium-catalyzed coupling strategy is employed:

Step 1: Synthesis of Boronic Ester

  • Substrate : 3-Bromo-5-methoxyphenylacetic acid methyl ester

  • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂

  • Conditions : Dioxane, 80°C, 12 hours.

Step 2: Cross-Coupling

  • Partner : Pre-functionalized acetic acid derivative

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : THF/H₂O

Yield : 70–85% (based on similar couplings).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Direct Bromination5-Methoxyphenylacetic acidBr₂, Fe60–75Simplicity, low costModerate regioselectivity
Protection-Deprotection5-Methoxyphenylacetic acidTBDMSCl, NBS68–82High purity, scalabilityMultiple steps, longer timeline
Multi-Step Synthesis3-MethoxyphenolTBDMSCl, NBS, AlCl₃50–65Flexible intermediate modificationLow overall yield
Suzuki CouplingBoronic esterPd catalysts, K₂CO₃70–85Excellent regiocontrolHigh catalyst cost

Emerging Techniques and Optimization

Recent advances focus on:

  • Photocatalytic Bromination : Using visible light catalysts (e.g., eosin Y) to improve selectivity.

  • Flow Chemistry : Continuous processing reduces reaction times from hours to minutes.

  • Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) enhances sustainability.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-methoxyphenyl)acetic acid, and how is regioselectivity controlled during bromination?

  • Methodological Answer : The compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid. Key steps include:
  • Dissolving the precursor in glacial acetic acid.
  • Slow addition of bromine in acetic acid (1:1 molar ratio) over 30 minutes.
  • Stirring at room temperature for 1 hour to ensure complete reaction.
    Regioselectivity is influenced by the electron-donating methoxy group, which directs bromination to the para position relative to itself. However, steric and electronic effects of adjacent substituents can alter regioselectivity, requiring careful monitoring via NMR or HPLC .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons near δ 7.0–7.5 ppm).
  • FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) groups.
  • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) using SHELXTL or APEX2 software for structure refinement .
  • Hydrogen-bonding motifs (e.g., R₂²(8) dimers) are analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data interpretation, particularly in hydrogen bonding analysis?

  • Methodological Answer :
  • Use SHELXL for refinement, applying constraints to H-atom positions (e.g., riding models for CH₃, OH groups) .
  • Employ statistical tests (e.g., Prince & Nicholson outlier rejection) to exclude anomalous reflections, implemented via FCF_filter .
  • Validate hydrogen-bonding motifs with tools like Mercury or PLATON, cross-referencing with established R₂²(8) dimer geometries .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding substituent electronic effects?

  • Methodological Answer :
  • Compare experimental bond angles (e.g., C–C–C at Br: 121.5° vs. OMe: 118.2°) with DFT-calculated values to assess electron-withdrawing/donating effects .
  • Adjust computational models by incorporating crystal packing forces (e.g., using CRYSTAL17 for periodic boundary conditions) .

Q. How is this compound utilized in natural product synthesis, and what adaptations are needed for targets like Combretastatin A-4?

  • Methodological Answer :
  • The acetic acid moiety serves as a key building block in Perkin condensation/decarboxylation reactions.
  • For Combretastatin A-4:
  • Optimize decarboxylation conditions (e.g., CuO nanoparticles, 150°C) to enhance yield .
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove brominated byproducts .

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